[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](3-methoxypropyl)amine
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Overview
Description
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound is characterized by its unique structure, which includes methoxy groups and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl](3-methoxypropyl)amine typically involves the reaction of 2,5-dimethoxybenzoic acid with 3-methoxypropylamine in the presence of a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](3-methoxypropyl)amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-(3-methoxypropyl)benzamide
- 4-bromo-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide
Uniqueness
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](3-methoxypropyl)amine is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
886129-06-2 |
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Molecular Formula |
C13H21NO5S |
Molecular Weight |
303.38g/mol |
IUPAC Name |
2,5-dimethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-10-8-12(19-4)13(9-11(10)18-3)20(15,16)14-6-5-7-17-2/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
YNBOUTYHMHGPFF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCOC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCOC)OC |
Origin of Product |
United States |
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